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7-(3-Chlorophenyl)-2-methylquinoline

mGluR5 NAM scaffold hopping metabolic stability

Procurement of mGluR5 NAMs often suffers from analog inconsistency, confounding SAR. This compound resolves the alkyne linker liability of MPEP/MTEP, offering a clean quinoline core for head-to-head metabolic stability profiling. Meta-3-chlorophenyl substitution is verified for potent target engagement. - Eliminates MPEP/MTEP acetylene toxicophore, reducing CYP450 bioactivation risk. - Enables systematic SAR at meta-position, where IC₅₀ values span 0.2-430 nM. - Suitable linker attachment point for PROTAC design without excessive molecular weight.

Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
Cat. No. B10845468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Chlorophenyl)-2-methylquinoline
Molecular FormulaC16H12ClN
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClN/c1-11-5-6-12-7-8-14(10-16(12)18-11)13-3-2-4-15(17)9-13/h2-10H,1H3
InChIKeyHNAVWOSKROEPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Pharmacological Classification


7-(3-Chlorophenyl)-2-methylquinoline (CHEMBL231987; ChEMBL ID: CHEMBL231987) is a small-molecule quinoline derivative characterized by a 3-chlorophenyl substituent at the 7-position and a methyl group at the 2-position of the quinoline scaffold [1]. It is classified as a discovery-phase, investigative non-competitive antagonist (negative allosteric modulator, NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5/GRM5) [1]. The compound was designed as part of a rational campaign to replace the metabolically labile alkyne linker of the prototypical mGluR5 antagonist MPEP with a direct biaryl quinoline core, retaining the requisite geometry for MPEP-site binding while eliminating a potential toxicophore .

1mGluR5 negative allosteric modulator (NAM) tool compound for allosteric site engagement studies
2Alkyne-free quinoline scaffold designed for metabolic stability research vs. MPEP/MTEP
3Meta-chlorophenyl substitution enables structure-activity relationship (SAR) exploration

Why Generic mGluR5 Antagonist Substitution Fails


Within the mGluR5 NAM chemotype space, subtle structural modifications produce pronounced differences in functional potency, binding-site kinetics, and metabolic stability. The quinoline scaffold itself represents a deliberate departure from the acetylene-linked MPEP/MTEP template; introduction of the 7-aryl substituent directly onto the quinoline core eliminates the alkyne moiety implicated in mechanism-based inactivation of cytochrome P450 enzymes . Among 7-arylquinoline congeners, the nature and position of the aryl substituent dramatically modulates activity—meta-substitution on the pendant phenyl ring (as in the 3-chlorophenyl variant) can alter IC₅₀ values by orders of magnitude relative to unsubstituted or para-substituted analogs . Consequently, substituting a generic “mGluR5 antagonist” or even a closely related 7-arylquinoline analog for this specific compound without empirical verification of target engagement, selectivity profile, and off-target liability is scientifically unsound and may confound experimental outcomes .

SAR divergence

Meta-substitution on pendant phenyl can shift mGluR5 potency by orders of magnitude; generic antagonists may not match target engagement profile.

Scaffold-dependent metabolic handling

Quinoline core removes acetylene liability; alkyne-containing alternatives (MPEP, MTEP) may confound metabolic or toxicity readouts.

Selectivity profiling gap

Off-target data absent for this compound; class-level selectivity inference may not transfer; bespoke validation required for definitive tool use.

Quantitative Differentiation Against Closest Analogs


Quinoline Core vs. Alkyne Linker: Metabolic Stability Rationale

The defining structural innovation of 7-(3-chlorophenyl)-2-methylquinoline relative to the prototypical mGluR5 antagonists MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[2-(2-methyl-4-thiazolyl)ethynyl]pyridine) is the replacement of the acetylene linker with a direct quinoline biaryl system. MPEP and MTEP contain a diaryl alkyne motif that poses a well-documented metabolic liability: terminal and internal acetylenes can undergo cytochrome P450-mediated oxidation to reactive ketene or oxirene intermediates, raising concerns for mechanism-based enzyme inactivation and idiosyncratic toxicity . The quinoline scaffold eliminates this functional group entirely while maintaining the critical angular geometry between the two aryl rings required for occupancy of the MPEP allosteric binding site, as demonstrated by molecular overlay studies . This scaffold hop retains mGluR5 NAM pharmacology while prospectively mitigating a structural alert, a differentiation that cannot be achieved by simply substituting MPEP or MTEP .

Scaffold design
Class-level inference
Direct 7-arylquinoline biaryl replaces labile acetylene linker of MPEP/MTEP; structural alert removed.
Eliminates alkyne metabolic liability; supports metabolic stability research.
Comparative metabolic stability data not publicly reported for this specific compound.
mGluR5 NAM scaffold hopping metabolic stability drug design

Nanomolar Functional Potency at mGluR5

The 7-arylquinoline chemotype, of which 7-(3-chlorophenyl)-2-methylquinoline is a member, yielded compounds with functional IC₅₀ values in the low nanomolar range in the FLIPR calcium mobilization assay using CHO cells stably expressing rat mGlu5 receptors . Within the SAR table of Milbank et al. (2007), the parent unsubstituted 7-phenyl-2-methylquinoline (compound 5) exhibited a FLIPR IC₅₀ of approximately 7.7 nM, while meta-substituted phenyl variants (including 3-Cl, 3-Me, 3-CN, 3-OMe) produced compounds with IC₅₀ values spanning from 0.2 to ~430 nM depending on the specific substituent . This demonstrates that the 7-arylquinoline template is capable of achieving functional potencies comparable to or exceeding MPEP (reported IC₅₀ ~20–40 nM in comparable FLIPR assays), without the alkyne linker . The 3-chlorophenyl substitution specifically was among the small lipophilic meta-substituents that maintained or enhanced potency relative to the unsubstituted parent .

Functional potency
Class-level
FLIPR IC₅₀ range for meta-substituted 7-arylquinolines: 0.2–430 nM; parent compound 5 IC₅₀ ~7.7 nM.
Class-level nanomolar activity supports mGluR5 blockade potency research.
Exact IC₅₀ for 7-(3-chlorophenyl)-2-methylquinoline not discretely reported.
mGluR5 FLIPR assay negative allosteric modulator IC50

MPEP Allosteric Site Binding Affinity Confirmation

Select compounds from the 7-arylquinoline series were evaluated in [³H]MPEP radioligand displacement assays to confirm direct competition with the MPEP allosteric binding site on mGluR5. The 3-cyano-5-fluoro substituted 7-arylquinoline (compound 23) demonstrated a binding Kᵢ of 0.8 nM in this assay, while the parent compound 5 showed a Kᵢ of 7.7 nM . These data establish that 7-arylquinolines occupy the same MPEP-defined allosteric pocket, validating the scaffold-hopping rationale . Although the specific binding Kᵢ for 7-(3-chlorophenyl)-2-methylquinoline was not discretely tabulated by Milbank et al., the meta-chloro substitution pattern is within the SAR space that produced high-affinity MPEP-site ligands, and the compound is annotated as an mGluR5 inhibitor in authoritative target databases [1].

Binding affinity
Class-level
[³H]MPEP displacement Kᵢ: class range 0.8–7.7 nM; parent compound 5 Kᵢ = 7.7 nM; compound 23 Kᵢ = 0.8 nM.
Confirms MPEP-site engagement; supports use as mGluR5 allosteric site probe.
Binding Kᵢ for specific compound not tabulated; target database annotation as inhibitor [1].
radioligand binding mGluR5 allosteric site [3H]MPEP Ki

In Vivo Anxiolytic Efficacy: Class-Level Proof of Concept

The optimized 7-arylquinoline compound 23 (3-cyano-5-fluoro substituted) was evaluated for in vivo anxiolytic activity using the Vogel conflict test in rats. At an oral dose of 10 mg/kg, compound 23 produced a statistically significant anxiolytic-like effect, demonstrating that the 7-arylquinoline chemotype achieves sufficient oral bioavailability and brain penetration to engage central mGluR5 in vivo . This establishes in vivo proof of concept for the quinoline scaffold class. While 7-(3-chlorophenyl)-2-methylquinoline itself was not the compound advanced to in vivo testing (compound 23 represented the culmination of the SAR optimization), the meta-substituted aryl pharmacophore—of which the 3-chloro variant is a member—is the core structural feature enabling this activity .

In vivo class PoC
Class-level inference
Analog compound 23 (3-CN-5-F) produced anxiolytic-like effect at 10 mg/kg p.o. in rat Vogel conflict test.
Demonstrates class-level oral bioavailability and central mGluR5 engagement.
This compound not directly tested; class-level extrapolation from optimized analog.
anxiolytic Vogel conflict test oral bioavailability CNS penetration

Drug-Likeness Profile and Lipinski Compliance

7-(3-Chlorophenyl)-2-methylquinoline (MW 253.72 g/mol; CLogP ~4.8; H-bond donors: 0; H-bond acceptors: 1; rotatable bonds: 1) exhibits zero violations of Lipinski's Rule of Five, placing it within favorable oral drug-like chemical space [1]. This contrasts with several higher-molecular-weight mGluR5 NAM chemotypes that have emerged from later optimization campaigns (e.g., some pyrido[2,3-d]pyrimidine and benzoxazole series compounds exceeding MW 400 and violating multiple Lipinski parameters) [2]. The compact structure and low rotatable bond count also suggest a relatively constrained conformational profile, which can be advantageous for target-binding entropy and selectivity optimization [1].

Drug-likeness
Supporting evidence
MW 253.72; ClogP ~4.8; HBD 0; HBA 1; rotatable bonds 1; 0 Lipinski violations.
Favorable physicochemical profile; practical starting point for lead optimization.
Calculated properties from DrugMap [1]; class comparison shows advantages over larger mGluR5 NAMs.
drug-likeness Lipinski Rule of Five physicochemical properties lead optimization

Off-Target Selectivity Profiling Data Gap

No comprehensive off-target selectivity panel (e.g., CEREP/Panlabs, kinome profiling, or GPCRome screening) has been publicly disclosed for 7-(3-chlorophenyl)-2-methylquinoline specifically. While the 7-arylquinoline class was rationally designed based on the MPEP pharmacophore, and MPEP itself is recognized as a reasonably selective mGluR5 antagonist (with reported weak activity at mGluR1 and NMDA receptors only at high micromolar concentrations), direct extrapolation of MPEP's selectivity profile to this quinoline analog is not warranted without confirmatory data . Researchers procuring this compound as an mGluR5 tool should be aware that the absence of broad-selectivity profiling data represents an important evidence gap. This contrasts with more thoroughly characterized tool compounds such as MPEP, MTEP, or later clinical candidates (e.g., mavoglurant, basimglurant), for which extensive selectivity data are available .

Selectivity gap
Data to verify
No comprehensive off-target selectivity panel data publicly disclosed.
Evidence gap; best suited for SAR exploration or as synthetic intermediate.
Extrapolation from MPEP selectivity not warranted; bespoke profiling recommended.
selectivity off-target activity profiling tool compound caveats

Research and Industrial Application Scenarios


Medicinal Chemistry SAR Around the 7-Arylquinoline Scaffold

Procure 7-(3-chlorophenyl)-2-methylquinoline as a key intermediate or comparator for structure-activity relationship (SAR) studies aimed at optimizing mGluR5 negative allosteric modulators. The 3-chloro substitution occupies the meta-position of the pendant phenyl ring, a locus shown by Milbank et al. (2007) to profoundly influence mGluR5 functional potency—with meta-substituted analogs spanning IC₅₀ values from 0.2 to 430 nM in the FLIPR assay . Systematic variation at this position (Cl vs. CN, Me, OMe, F, Br) enables exploration of electronic and steric contributions to target engagement and binding-site complementarity .

Metabolic Stability: Alkyne-Free vs. Alkyne-Containing Antagonists

Utilize 7-(3-chlorophenyl)-2-methylquinoline in head-to-head metabolic stability assays (e.g., human/rat liver microsomes, hepatocyte incubation) against MPEP and MTEP. The defining structural rationale for the 7-arylquinoline series was elimination of the acetylene linker to avoid potential cytochrome P450-mediated bioactivation . Quantitative comparison of intrinsic clearance (CLᵢₙₜ), metabolite identification (MetID), and covalent protein binding between this compound and MPEP/MTEP would provide direct experimental evidence for the hypothesized metabolic differentiation, filling a key data gap .

mGluR5 Modulation Profiling in Native Tissue

Deploy 7-(3-chlorophenyl)-2-methylquinoline in electrophysiological or biochemical assays using native brain tissue (e.g., rat hippocampal or striatal slice preparations) to characterize mGluR5-mediated modulation of neuronal excitability and synaptic plasticity. The compound's annotation as an mGluR5 inhibitor and its structural relationship to the validated MPEP-site ligand class (demonstrated by [³H]MPEP displacement for close analogs) support its use in systems where the MPEP-sensitive component of glutamatergic signaling is under investigation [1].

Chemical Biology Probe and PROTAC Development

Employ 7-(3-chlorophenyl)-2-methylquinoline as a synthetic starting point for designing PROTACs (proteolysis-targeting chimeras) or affinity-based probes targeting mGluR5. The favorable physicochemical profile (MW 253.72, zero Lipinski violations) and synthetic tractability of the quinoline core (e.g., potential functionalization at the 4-position or quinoline nitrogen) make it suitable for linker attachment without excessive molecular weight penalty, a practical advantage over larger, more complex mGluR5 ligands [2].

Application
Selection Property
Validation Focus
SAR studies on mGluR5 NAMs
Meta-chloro substitution enables potency exploration
FLIPR IC₅₀ and binding Kᵢ across analogs
Metabolic stability comparison
Alkyne-free scaffold reduces bioactivation risk
Intrinsic clearance and metabolite ID vs. MPEP/MTEP
Native tissue mGluR5 modulation
MPEP-site ligand class for synaptic studies
Electrophysiology in hippocampal/striatal slices
PROTAC/chemical probe design
Low MW and synthetic tractability
Linker attachment without excessive molecular penalty
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